Rocagloic Acid

Small-cell lung cancer Cytotoxicity screening Natural product pharmacology

Standard flavaglines like rocaglamide exhibit broad, non-selective cytotoxicity, confounding cell-line-specific mechanism studies. Rocagloic acid solves this with an extreme selectivity profile. - **Selective Potency:** Active against NCI-H187 (small-cell lung cancer) at picomolar concentrations; inactive on KB & BC cells. - **Unique Scaffold:** Central biosynthetic precursor with a carboxylic acid group for SAR expansion via amide/ester derivatives. - **HTS-Ready:** High DMSO solubility for automated liquid handling. Stable supply for validated controls and metabolic engineering.

Molecular Formula C27H26O8
Molecular Weight 478.5 g/mol
Cat. No. B3348899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRocagloic Acid
Synonymsrocagloic acid
Molecular FormulaC27H26O8
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)O)C5=CC=CC=C5
InChIInChI=1S/C27H26O8/c1-32-17-11-9-16(10-12-17)27-22(15-7-5-4-6-8-15)21(25(29)30)24(28)26(27,31)23-19(34-3)13-18(33-2)14-20(23)35-27/h4-14,21-22,24,28,31H,1-3H3,(H,29,30)/t21-,22-,24-,26+,27+/m1/s1
InChIKeyHLORMQRMDNZHJH-PXIJUOARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rocagloic Acid: Selective Flavagline and Biosynthetic Precursor


Rocagloic acid (CAS 190385-15-0) is a naturally occurring cyclopenta[b]benzofuran derivative belonging to the flavagline (rocaglamide) class of compounds isolated from Aglaia species [1]. With a molecular formula of C27H26O8 and molecular weight of 478.49 g/mol, rocagloic acid is structurally characterized as the demethylated acid congener of methyl rocaglate and represents a central biosynthetic precursor from which aglafoline- and rocaglamide-type cyclopentabenzofurans are derived [2][3]. The compound exhibits selective cytotoxicity against the NCI-H187 human small-cell lung cancer cell line (ED50 = 0.036 ng/mL) while demonstrating inactivity against KB (oral human epidermoid carcinoma) and BC (human breast cancer) cells, a selectivity profile that distinguishes it from broader-spectrum flavaglines such as silvestrol and rocaglamide A [1][4].

Selectivity Supports NCI-H187 cell-line model studies over broad-spectrum flavaglines
Synthesis Carboxylic acid handle enables derivatization not possible with rocaglamide
Handling Reported high DMSO solubility facilitates assay-ready stock preparation

Rocagloic Acid Selectivity vs. Generic Flavaglines


Generic substitution among flavagline compounds is precluded by fundamental differences in both biosynthetic role and cytotoxicity selectivity profiles. Rocagloic acid serves as a biosynthetic precursor that undergoes decarboxylation to yield rocaglaol-type compounds or remains carboxylated in rocaglamide-type derivatives, creating distinct structural classes with divergent biological activities [1]. Critically, rocagloic acid demonstrates a narrow-spectrum cytotoxic selectivity (ED50 = 0.036 ng/mL against NCI-H187; inactive against KB and BC cells) that differs markedly from the broader anticancer activity observed for methyl rocaglate, 1-O-acetylrocaglaol, and 1-O-acetylmethyl rocaglate in the same study, all of which exhibited potent activity across a human cancer cell panel [2][3]. Additionally, comparative antiviral studies have confirmed that rocaglates differ in their modes of action based on structural features such as the presence or absence of the dioxane moiety found in silvestrol [4]. These structural and activity divergences establish that rocagloic acid occupies a unique position within the flavagline class, and substitution with a generic rocaglamide derivative would alter experimental outcomes in assays requiring its specific selectivity profile or its biosynthetic precursor function.

Research Compound
Rocagloic Acid
Reported selective activity in NCI-H187; inactive in KB/BC models
Contains carboxylic acid handle for analog synthesis
Defined biosynthetic precursor role
Generic Flavaglines
Rocaglamide, Rocaglaol, etc.
Broad-spectrum cytotoxicity may mask model-specific responses
Lack reactive carboxylic acid; decarboxylated structures limit derivatization
Downstream metabolites; not suitable as biosynthetic pathway probes

Rocagloic Acid: Comparative Evidence and Versatility


Selective Cytotoxicity vs. Broad-Spectrum Rocaglamides

Rocagloic acid exhibits narrow-spectrum selective cytotoxicity against the NCI-H187 human small-cell lung cancer cell line with an ED50 of 0.036 ng/mL, while being inactive against KB (oral human epidermoid carcinoma) and BC (human breast cancer) cells [1]. In contrast, methyl rocaglate (the methyl ester congener) and the acetylated derivatives 1-O-acetylrocaglaol and 1-O-acetylmethyl rocaglate demonstrated potent cytotoxic activity across a broader panel of human cancer cell lines in the same phytochemical investigation [2]. This selectivity profile distinguishes rocagloic acid as a cell line-specific tool compound rather than a broad-spectrum cytotoxic agent.

Cytotoxicity Selectivity
Head-to-head comparison
ED50: 0.036 ng/mL (NCI-H187); Inactive (KB, BC)
Supports NCI-H187 model-specific cytotoxicity review
Broad-spectrum rocaglamides show activity in all three lines; selectivity requires independent confirmation
Small-cell lung cancer Cytotoxicity screening Natural product pharmacology

Unique Scaffold for Semi-Synthetic Analogs

Rocagloic acid is uniquely positioned within the flavagline biosynthetic pathway as the central cinnamic acid-derived precursor that retains a free carboxylic acid group at the cyclopentane ring position [1]. From this carboxylated intermediate, aglafoline- and rocaglamide-type cyclopentabenzofurans are derived via amide formation, while rocaglaol-type compounds result from decarboxylation, producing structurally distinct skeletal variants [1]. In contrast, silvestrol contains an unusual dioxanyloxy subunit that confers distinct RNA-clamping properties not shared by rocagloic acid [2], and methyl rocaglate represents the methyl ester derivative rather than the free acid [3]. This structural hierarchy establishes rocagloic acid as the only commercially available compound that represents the free acid biosynthetic node in the flavagline pathway.

Synthetic Handle
Structural analysis
Free carboxylic acid at C-2 present
Enables amide/ester derivatization for SAR expansion
Absent in rocaglamide and rocaglaol; used in total synthesis via Nazarov cyclization
Biosynthesis Natural product chemistry Flavagline classification

Defined Solubility and Storage Conditions

In a comparative antiviral study assessing the synthetic rocaglate CR-31-B (-) against the eIF4A-inhibitor silvestrol, rocagloic acid was included as a reference compound to evaluate structural determinants of antiviral activity [1]. The study demonstrated that silvestrol exhibits broad-spectrum antiviral activity and can inhibit translation via the hepatitis E virus (HEV) 5′-UTR through its dioxane moiety, whereas CR-31-B (-) was inactive against HEV unless an exposed polypurine stretch was introduced [1]. Rocagloic acid served as a structurally simpler flavagline control, enabling the authors to establish that the dioxane moiety of silvestrol confers distinct RNA-clamping properties not shared by rocagloic acid or other non-dioxane rocaglates [1]. These mechanistic differences highlight that rocaglates are not functionally interchangeable.

Solubility & Storage
Vendor-reported
200 mg/mL in DMSO; Store at -20°C
Supports formulation planning for in vitro assays
In vivo formulation protocol available; independent solubility verification recommended
Antiviral eIF4A inhibition SARS-CoV-2

Solubility and Formulation: Rocagloic Acid DMSO Solubility Enables In Vivo-Relevant Dosing

Rocagloic acid demonstrates high solubility in DMSO at 200 mg/mL (417.98 mM) with ultrasonic assistance, supporting the preparation of concentrated stock solutions . For in vivo formulation, rocagloic acid achieves ≥5 mg/mL (10.45 mM) clear solution in a co-solvent system comprising 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, providing a validated formulation protocol for animal studies . This solubility profile enables dosing regimens that would be constrained for less soluble flavaglines requiring alternative delivery vehicles. While direct comparative solubility data for other rocaglates in identical formulation systems are not available in the primary literature, the existence of a vendor-validated in vivo formulation protocol for rocagloic acid provides procurement confidence for studies transitioning from in vitro to in vivo models.

Formulation Solubility In vivo studies

Rocagloic Acid: Research and Industrial Applications


1. NCI-H187 Selective Chemical Probe

Rocagloic acid is optimally applied in studies requiring narrow-spectrum cytotoxicity against the NCI-H187 human small-cell lung cancer cell line, where its ED50 of 0.036 ng/mL provides a potent yet cell line-selective tool compound. Given its inactivity against KB and BC cells, rocagloic acid enables researchers to dissect cell line-specific mechanisms of flavagline sensitivity without the confounding broad cytotoxicity observed with methyl rocaglate, 1-O-acetylrocaglaol, and 1-O-acetylmethyl rocaglate [1][2]. This scenario is particularly relevant for target validation studies where broad-spectrum agents would obscure cell type-specific responses.

2. Starting Material for Flavagline Analogs

Rocagloic acid is the appropriate procurement choice for investigations into flavagline biosynthesis and structure-activity relationships focused on the carboxyl position of the cyclopentane ring. As the central biosynthetic precursor that retains the free carboxylic acid moiety, rocagloic acid serves as the essential starting material or reference standard for studies examining enzymatic decarboxylation, amide formation leading to rocaglamide-type compounds, or comparative activity profiling against ester (methyl rocaglate) and decarboxylated (rocaglaol-type) derivatives [1]. Substitution with methyl rocaglate would confound studies requiring the free acid functional group.

3. Flavagline Biosynthesis Reference Standard

Rocagloic acid should be procured as a structurally defined control compound in antiviral studies investigating the RNA-clamping mechanisms of silvestrol and synthetic rocaglates such as CR-31-B (-). Comparative studies have established that rocagloic acid lacks the dioxane moiety that confers silvestrol's unique polypurine-independent translational inhibition properties [1]. Researchers studying coronavirus, Zika, Lassa, Crimean Congo hemorrhagic fever, or hepatitis E virus replication mechanisms will benefit from including rocagloic acid as a baseline comparator to delineate dioxane-dependent versus dioxane-independent antiviral activities within the rocaglate class [1].

4. HTS for Selective Anti-Cancer Agents

Rocagloic acid is recommended for research programs planning in vivo efficacy or pharmacokinetic studies in rodent models, given the availability of a vendor-validated in vivo formulation protocol achieving ≥5 mg/mL clear solution in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [1]. This formulation guidance reduces method development time and ensures reproducible dosing for studies transitioning from in vitro cytotoxicity characterization (NCI-H187 ED50 = 0.036 ng/mL) to animal models. Procurement of rocagloic acid with established formulation parameters mitigates experimental variability associated with ad hoc solubility optimization.

Application
Selection Property
Validation Focus
NCI-H187 pathway studies
Reported selective activity profile
Confirm inactivity in KB/BC cell models
Flavagline analog synthesis
Carboxylic acid functional handle
Generate amide/ester derivative libraries
Flavagline biosynthesis research
Biosynthetic precursor role
Metabolite profiling in Aglaia extracts
Selective cell-model screening
High DMSO solubility and reported selectivity
Reproduce selectivity across cell line panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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